molecular formula C13H10N2O2S B12210920 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- CAS No. 174422-12-9

1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)-

Cat. No.: B12210920
CAS No.: 174422-12-9
M. Wt: 258.30 g/mol
InChI Key: UIORUKYOADZTJW-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- is a heterocyclic compound that features a benzimidazole core with a carboxylic acid group at the 6-position and a 3-methyl-2-thienyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 3-methyl-2-thiophenecarboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole core can mimic purine bases, allowing it to interact with nucleic acids and proteins. This interaction can inhibit the activity of enzymes involved in DNA replication and repair, leading to its potential anticancer and antimicrobial effects . Additionally, the compound may interfere with cellular signaling pathways, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- is unique due to the presence of the 3-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and specificity in various chemical and biological applications .

Properties

CAS No.

174422-12-9

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C13H10N2O2S/c1-7-4-5-18-11(7)12-14-9-3-2-8(13(16)17)6-10(9)15-12/h2-6H,1H3,(H,14,15)(H,16,17)

InChI Key

UIORUKYOADZTJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

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